molecular formula Eu2H16O20S3 B158169 Europium(III) sulfate octahydrate CAS No. 10031-55-7

Europium(III) sulfate octahydrate

Cat. No.: B158169
CAS No.: 10031-55-7
M. Wt: 736.2 g/mol
InChI Key: PGDXJFDXKJLVTJ-UHFFFAOYSA-H
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Description

Europium(III) sulfate octahydrate is a chemical compound with the formula Eu₂(SO₄)₃·8H₂O. It is a white crystalline powder that is highly soluble in water. Europium, a rare earth element, is known for its luminescent properties, making its compounds valuable in various technological applications .

Biochemical Analysis

Biochemical Properties

Europium(III) sulfate octahydrate plays a significant role in biochemical reactions due to its luminescent properties. It interacts with various enzymes, proteins, and other biomolecules, often serving as a luminescent label in biological and medical assays . For example, this compound can bind to antibodies and DNA, enabling the sensitive detection of specific biological markers and molecules . The nature of these interactions is primarily based on the ability of europium to emit light when excited by electrons, which is utilized in various detection and imaging techniques.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can enhance the visibility of specific tissues and organs in medical imaging, thereby aiding in the diagnosis and study of cellular functions . Additionally, its luminescent properties can be used to track cellular processes and interactions in real-time.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to emit light upon excitation allows it to be used in various assays to monitor changes in gene expression and enzyme activity . These luminescent properties are harnessed to study the molecular mechanisms underlying various biological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its luminescent properties may degrade over time if exposed to certain environmental factors . Long-term in vitro and in vivo studies have demonstrated that the compound can have sustained effects on cellular processes, provided it is stored and handled correctly.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can be used effectively as a luminescent label without causing significant toxicity . At high doses, this compound may exhibit toxic or adverse effects, including disruptions in cellular metabolism and gene expression . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe for use in biological studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its luminescent properties. The compound can affect metabolic flux and metabolite levels, particularly in pathways related to energy production and cellular signaling . By binding to specific enzymes, this compound can modulate their activity, thereby influencing the overall metabolic state of the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which in turn affects its luminescent properties and biological activity . The compound’s distribution is crucial for its effectiveness as a luminescent label in various imaging and detection techniques.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity and function, as it ensures that this compound is present in the right cellular context to exert its luminescent properties . Studies have shown that the compound can localize to specific organelles, such as the nucleus or mitochondria, where it can be used to study various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Europium(III) sulfate octahydrate can be synthesized by reacting europium(III) oxide (Eu₂O₃) with dilute sulfuric acid (H₂SO₄). The reaction proceeds as follows: [ \text{Eu}_2\text{O}_3 + 3\text{H}_2\text{SO}_4 \rightarrow \text{Eu}_2(\text{SO}_4)_3 + 3\text{H}_2\text{O} ] The resulting europium(III) sulfate is then crystallized and hydrated to form the octahydrate .

Industrial Production Methods: Industrial production of this compound typically involves the same reaction but on a larger scale. The process requires precise control of temperature and concentration to ensure high purity and yield .

Types of Reactions:

    Oxidation and Reduction: Europium(III) sulfate can undergo reduction to form europium(II) sulfate.

    Substitution Reactions: Europium(III) sulfate can react with other anions to form different europium salts.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Europium(III) chloride (EuCl₃)
  • Europium(III) nitrate (Eu(NO₃)₃)
  • Europium(III) acetate (Eu(CH₃COO)₃)

Comparison: Europium(III) sulfate octahydrate is unique due to its high solubility in water and its specific use in phosphor production. While other europium compounds like europium(III) chloride and europium(III) nitrate are also used in luminescent applications, this compound is preferred for its stability and ease of handling in aqueous solutions .

Properties

IUPAC Name

europium(3+);trisulfate;octahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Eu.3H2O4S.8H2O/c;;3*1-5(2,3)4;;;;;;;;/h;;3*(H2,1,2,3,4);8*1H2/q2*+3;;;;;;;;;;;/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDXJFDXKJLVTJ-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Eu+3].[Eu+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Eu2H16O20S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648467
Record name Europium(3+) sulfate--water (2/3/8)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

736.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10031-55-7
Record name Europium(3+) sulfate--water (2/3/8)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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